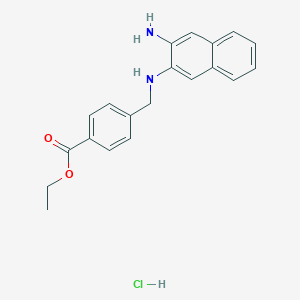
DAN-1 EE 盐酸盐
描述
DAN-1 EE (盐酸盐): 该化合物因其能够提供对细胞内NO动力学的视觉洞察,在生物学和医学研究中尤其具有价值 .
科学研究应用
DAN-1 EE (盐酸盐) 在科学研究中具有广泛的应用:
化学: 用作荧光探针来研究一氧化氮在化学反应中的动力学。
生物学: 在细胞成像中用于可视化细胞内的NO产生和分布。
医学: 用于研究了解一氧化氮在各种生理和病理过程中的作用,包括心血管疾病和神经退行性疾病。
作用机制
DAN-1 EE (盐酸盐) 发挥作用的机制涉及它被胞质酯酶转化为细胞渗透性较低的DAN-1。这种转化使该化合物能够用作一氧化氮的荧光指示剂。 荧光是由于DAN-1与一氧化氮的相互作用,导致荧光强度发生可测量的变化,从而提供对细胞内NO动力学的洞察 .
生化分析
Biochemical Properties
DAN-1 EE hydrochloride plays a crucial role in biochemical reactions as a fluorescent probe for nitric oxide. Upon entry into the cell, DAN-1 EE hydrochloride is transformed by cytosolic esterases into the less cell-permeable DAN-1, which prevents the loss of signal due to diffusion out of the cell . This transformation allows for the effective imaging of nitric oxide within the cellular environment. DAN-1 EE hydrochloride interacts with nitric oxide, forming a fluorescent complex that can be detected using fluorescence microscopy .
Cellular Effects
DAN-1 EE hydrochloride influences various types of cells by enabling the visualization of nitric oxide production. This compound affects cell function by providing a means to monitor nitric oxide levels, which are critical in cell signaling pathways, gene expression, and cellular metabolism . The ability to image nitric oxide allows researchers to study its role in processes such as vasodilation, neurotransmission, and immune response .
Molecular Mechanism
The molecular mechanism of DAN-1 EE hydrochloride involves its conversion to DAN-1 by cellular esterases. Once converted, DAN-1 interacts with nitric oxide to form a fluorescent complex. This interaction is crucial for the detection and imaging of nitric oxide within cells . The binding of DAN-1 to nitric oxide results in a measurable fluorescence signal, which can be used to quantify nitric oxide levels and study its distribution within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DAN-1 EE hydrochloride change over time due to its stability and degradation. DAN-1 EE hydrochloride is relatively stable, but its conversion to DAN-1 and subsequent interactions with nitric oxide can be influenced by factors such as temperature and pH . Long-term studies have shown that DAN-1 EE hydrochloride can provide consistent imaging results over extended periods, making it a reliable tool for studying nitric oxide dynamics .
Dosage Effects in Animal Models
The effects of DAN-1 EE hydrochloride vary with different dosages in animal models. At optimal dosages, DAN-1 EE hydrochloride effectively images nitric oxide without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and interference with normal cellular functions . It is important to determine the appropriate dosage to balance effective imaging with minimal adverse effects.
Metabolic Pathways
DAN-1 EE hydrochloride is involved in metabolic pathways related to nitric oxide detection. The compound is hydrolyzed by cellular esterases to form DAN-1, which then interacts with nitric oxide . This interaction is crucial for the fluorescent imaging of nitric oxide, allowing researchers to study its role in various metabolic processes . The presence of nitric oxide can influence metabolic flux and metabolite levels, providing insights into cellular metabolism .
Transport and Distribution
DAN-1 EE hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s cell permeability allows it to enter cells, where it is converted to DAN-1. The distribution of DAN-1 within the cell is influenced by its interactions with nitric oxide and other cellular components . This distribution is critical for accurate imaging of nitric oxide levels .
Subcellular Localization
The subcellular localization of DAN-1 EE hydrochloride is primarily within the cytoplasm, where it is converted to DAN-1 by cytosolic esterases . The localization of DAN-1 within specific cellular compartments can be influenced by targeting signals and post-translational modifications . This localization is important for the accurate imaging of nitric oxide within different cellular regions .
准备方法
合成路线和反应条件
DAN-1 EE (盐酸盐) 的合成涉及几个关键步骤:
起始原料: 合成以4-氨基苯甲酸乙酯和3-氨基-2-萘胺的制备开始。
缩合反应: 这些起始原料在合适催化剂的存在下进行缩合反应,形成4-[(3-氨基-2-萘基)氨基甲基]苯甲酸乙酯。
盐酸盐形成: 最后一步是通过用盐酸处理将游离碱转化为其盐酸盐。
工业生产方法
在工业环境中,DAN-1 EE (盐酸盐) 的生产是通过类似的合成路线进行放大,但针对大规模合成进行了优化。这包括使用连续流动反应器以确保一致的反应条件和高产率。 通常通过重结晶或色谱法进行纯化,以获得纯度超过95%的化合物 .
化学反应分析
反应类型
DAN-1 EE (盐酸盐) 会发生几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以将硝基转化为胺。
取代: DAN-1 EE (盐酸盐) 中的芳环可以发生亲电取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电取代反应通常在酸性条件下涉及卤素或硝化剂等试剂。
主要产品
相似化合物的比较
类似化合物
DAN-1: DAN-1 EE的非酯化形式,同样用于NO成像,但具有不同的细胞渗透性特性。
DAF-2 DA: 一氧化氮的另一种荧光指示剂,通常用于类似的应用,但具有不同的光谱特性和灵敏度。
独特性
DAN-1 EE (盐酸盐) 的独特之处在于它被胞质酯酶特异性转化,这增强了它作为细胞内NO成像的荧光探针的效用。 它高纯度和特异性荧光特性使其成为许多研究应用的首选 .
属性
IUPAC Name |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


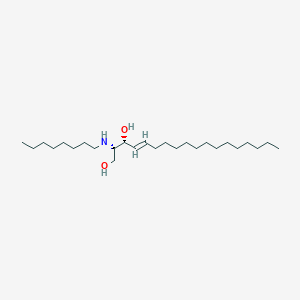
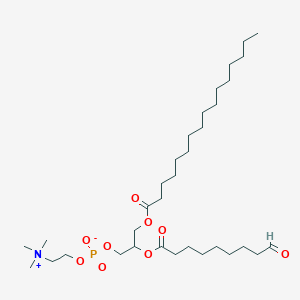
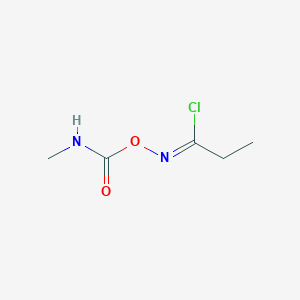
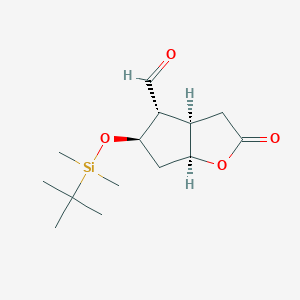

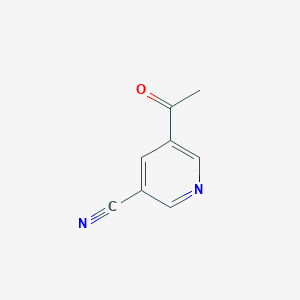
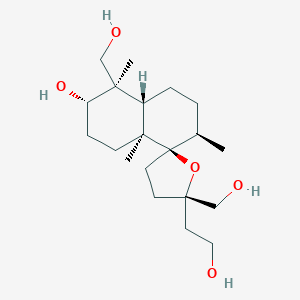
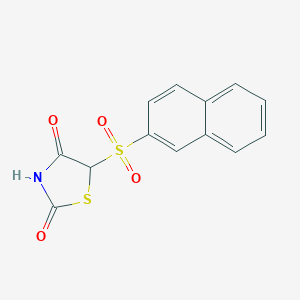
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
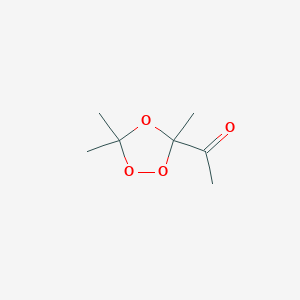
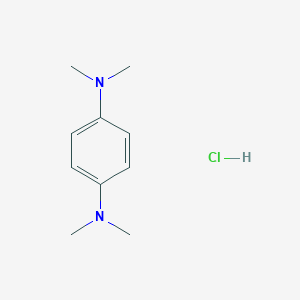
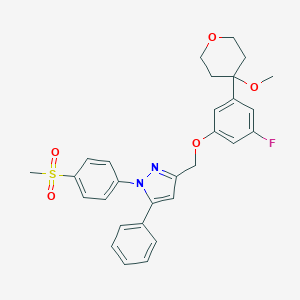
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

